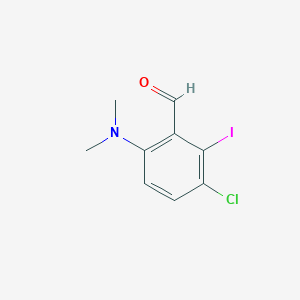

3-Chloro-6-(dimethylamino)-2-iodobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. It may also include studying the compound’s reactivity with other substances .Aplicaciones Científicas De Investigación

Synthesis and Crystallography

Research in the field of crystallography and molecular synthesis often involves the preparation of compounds through the condensation reactions of specific aldehydes with other organic molecules. For instance, the synthesis of N′-(4-Diethylamino-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide methanol monosolvate involves a reaction of 4-diethylamino-2-hydroxybenzaldehyde with 4-(dimethylamino)benzohydrazide, demonstrating the utility of similar aldehydes in generating new compounds with potential applications in molecular recognition and material sciences (Su, Gu, & Lin, 2011).

Molecular Modeling and Theoretical Studies

Compounds like (Z)-3-(4-(Dimethylamino)benzylidene)thiochroman-4-one have been synthesized and subjected to detailed analysis using Density Functional Theory (DFT), which provides insights into their molecular structure and potential applications in the development of materials with specific electronic properties. Such studies highlight the importance of structural modifications, including the introduction of halogen and amino groups, in tailoring the properties of organic molecules for specific applications (Urdaneta et al., 2019).

Antibacterial and Antifungal Activities

Research on the antibacterial and antifungal properties of hydrazone compounds derived from condensation reactions involving dimethylaminobenzaldehyde suggests potential biomedical applications. These compounds, characterized by their structural features and assessed for their biological activities, offer insights into designing new molecules with enhanced therapeutic efficacies against various microbial pathogens (He & Xue, 2021).

Organic Electronics and Catalysis

The synthesis and functionalization of aromatic aldehydes, including those structurally related to 3-Chloro-6-(dimethylamino)-2-iodobenzaldehyde, play a crucial role in the development of materials for organic electronics and catalysis. For example, the preparation of inherently chiral calix[4]arene-based compounds for enantioselective aldol reactions showcases the application of these molecules in asymmetric catalysis, which is fundamental to pharmaceutical manufacturing and synthetic chemistry (Xu, Li, Chen, & Huang, 2008).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as 3-chloro-6-pyrazolyl-picolinate derivatives, have been shown to exhibit herbicidal activity . These compounds interact with their targets, leading to changes that inhibit the growth of certain plants .

Biochemical Pathways

Indole derivatives, which share structural similarities, are known to influence a variety of biochemical pathways . For instance, they can undergo enzyme-catalyzed reactions, leading to products like indigo .

Result of Action

Related compounds, such as indole derivatives, have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Safety and Hazards

Propiedades

IUPAC Name |

3-chloro-6-(dimethylamino)-2-iodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClINO/c1-12(2)8-4-3-7(10)9(11)6(8)5-13/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHJEBZUZLUGEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=C(C=C1)Cl)I)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2505192.png)

![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/no-structure.png)

![8-(3-((2,4-dimethylphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505196.png)

![2-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2505198.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2505199.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2505204.png)

![Dibenz[c,h]acridinium, 14-(4-ethoxy-4-oxobutyl)-5,6,8,9-tetrahydro-7-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1)](/img/structure/B2505205.png)